
Cyslabdan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyslabdan is an inhibitor of Pentaglycine Interpeptide Bridge Synthesis.
Wissenschaftliche Forschungsanwendungen
Synergistic Effects with Antibiotics
Cyslabdan has been shown to significantly enhance the activity of various β-lactam antibiotics against MRSA. Notably, it exhibited a remarkable potentiation effect on imipenem and carbapenems, increasing their effectiveness by over 1,000-fold. However, its effects were not observed with other antibiotic classes such as glycopeptides or tetracyclines. The following table illustrates the extent of potentiation observed:
Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Potentiation Factor |
---|---|---|---|
Imipenem | 16 | 0.015 | 1,067 |
Carbapenems | Variable | Significant reduction | Up to 1,000 |
Vancomycin | Variable | No change | None |
Tetracycline | Variable | No change | None |
Case Studies and Clinical Implications
Several studies have explored the clinical implications of this compound as an adjunct therapy for treating MRSA infections:
- Combination Therapy : In vitro studies demonstrated that this compound can be used alongside imipenem to treat MRSA infections effectively. This combination could potentially reduce treatment duration and improve patient outcomes.
- Resistance Management : The ability of this compound to inhibit FemA suggests a new approach to managing antibiotic resistance in MRSA strains that are increasingly resistant to conventional therapies.
- Therapeutic Development : Ongoing research is focused on developing this compound derivatives or formulations that enhance its stability and bioavailability for clinical use.
Analyse Chemischer Reaktionen
Key Synthetic Routes and Reaction Mechanisms
The synthesis of cyslabdan involves a multi-step sequence to construct its decalin core and incorporate the N-acetyl-L-cysteine moiety. A pivotal step is the stereoselective epoxidation of allylic alcohol 5 using m-chloroperbenzoic acid (mCPBA), yielding epoxide 6 with confirmed stereochemistry via conversion to triol 7 . Subsequent Dess–Martin oxidation and LiAl(t-BuO)₃H reduction enabled configurational inversion at the C7-hydroxy group, producing intermediate 8 .
Further steps include Swern oxidation to generate aldehyde 9 and Wittig olefination to construct the diene system, culminating in epoxide 3 . The stereochemistry of intermediates was validated using nuclear Overhauser effect (NOE) experiments .
SN2 Reaction Optimization for Cysteine Moiety Incorporation
The introduction of the N-acetyl-L-cysteine unit at the sterically hindered C17 position required optimization of SN2 reaction conditions . Key trials are summarized below:
Run | Reagents (eq.) | Solvent | Temp. | Time | Yield (%) |
---|---|---|---|---|---|
1 | N-Acetyl-L-cysteine (3) | Pyridine | r.t.–90°C | 16 h | Decomposed |
2 | N-Acetyl-L-cysteine (3), NaH (3.1) | THF | 0°C–r.t. | 1 h | 61 |
3 | N-Acetyl-L-cysteine (3), NaH (2.5) | DMF | 0°C | 5 min | 76 |
Optimal conditions (Run 3) in DMF at 0°C achieved 76% yield via rapid SN2 displacement, minimizing decomposition .
Structural Revision and Stereochemical Corrections
Initial synthesis based on the reported structure (C8-S) revealed discrepancies in NMR data compared to natural this compound . Revised synthesis targeting the C8-R configuration employed Grubbs second-generation catalyst for cross metathesis and stereoselective reduction of ketone 27 with DIBAL, yielding lactol 22 . Final coupling of epoxydiene 21 with N-acetyl-L-cysteine under mild basic conditions confirmed the revised structure (C8-R), matching natural this compound’s optical rotation ([α]D²⁶ = +32.4) .
Biochemical Interactions and Reaction with FemA
This compound inhibits FemA , an enzyme critical for pentaglycine interpeptide bridge synthesis in MRSA. Binding assays confirmed affinity for FemA and FemB but not FemX . Accumulation of nonglycyl and monoglycyl murein monomers in MRSA cell walls validated FemA inhibition, reducing β-lactam resistance .
Eigenschaften
CAS-Nummer |
956507-17-8 |
---|---|
Molekularformel |
C25H41NO5S |
Molekulargewicht |
467.665 |
IUPAC-Name |
N-acetyl-S-(((1R,2S,3S,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-yl)methyl)-L-cysteine |
InChI |
InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20?,21-,24+,25-/m0/s1 |
InChI-Schlüssel |
PSUMRJNLBIVEFF-HSBZVRLGSA-N |
SMILES |
C[C@@]12C(C[C@H](O)[C@@](CSC[C@H](NC(C)=O)C(O)=O)(O)[C@@H]2C/C=C(C=C)\C)C(C)(C)CCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyslabdan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.